molecular formula C21H19N3O2S B2855759 (E)-3-((2-ethoxyphenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile CAS No. 374543-86-9

(E)-3-((2-ethoxyphenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2855759
CAS No.: 374543-86-9
M. Wt: 377.46
InChI Key: MOWFQNBCKCGQRX-DTQAZKPQSA-N
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Description

(E)-3-((2-ethoxyphenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C21H19N3O2S and its molecular weight is 377.46. The purity is usually 95%.
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Biological Activity

The compound (E)-3-((2-ethoxyphenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile is a synthetic organic molecule notable for its potential biological activities. Its structure incorporates a thiazole moiety, which is known for contributing to various pharmacological properties. This article reviews the biological activity of this compound, synthesizing data from diverse sources and highlighting relevant case studies and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C19H20N2O2S\text{C}_{19}\text{H}_{20}\text{N}_{2}\text{O}_{2}\text{S}

This structure features a thiazole ring, an ethoxy group, and an acrylonitrile moiety, which are critical for its biological interactions.

Antimicrobial Properties

Research has indicated that thiazole derivatives exhibit significant antimicrobial activity. In particular, compounds with similar structural features have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. For instance, a study on 2-amino-4-(4-methoxyphenyl)-1,3-thiazole showed potent antibacterial effects against Staphylococcus aureus and Escherichia coli, suggesting that the thiazole component in our compound may confer similar properties .

Table 1: Antimicrobial Activity of Thiazole Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
2-amino-4-(4-methoxyphenyl)-1,3-thiazoleS. aureus50 μg/mL
E. coli50 μg/mL

Anticancer Activity

Thiazole derivatives have also been explored for their anticancer potential. The compound under discussion has structural similarities to known anticancer agents. For example, some thiazole-based compounds have shown promising results in inhibiting cancer cell proliferation in vitro. A study highlighted that thiazoles can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators .

Case Study: Anticancer Activity
A recent investigation into the anticancer effects of thiazole derivatives demonstrated that compounds with a methoxy group exhibited higher cytotoxicity against breast cancer cell lines compared to their non-methoxylated counterparts. This suggests that the methoxy substitution in our compound may enhance its therapeutic efficacy .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Thiazoles are known to inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Induction of Oxidative Stress : Similar compounds have been shown to increase reactive oxygen species (ROS), leading to cell death in sensitive organisms.
  • Interaction with DNA : Some thiazole derivatives can intercalate with DNA, disrupting replication and transcription processes.

Properties

IUPAC Name

(E)-3-(2-ethoxyanilino)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S/c1-3-26-20-7-5-4-6-18(20)23-13-16(12-22)21-24-19(14-27-21)15-8-10-17(25-2)11-9-15/h4-11,13-14,23H,3H2,1-2H3/b16-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOWFQNBCKCGQRX-DTQAZKPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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